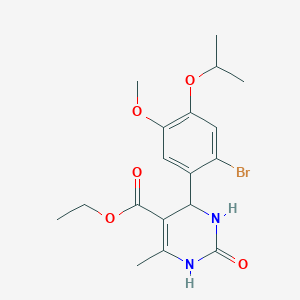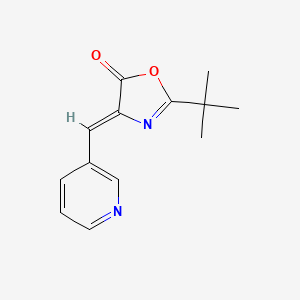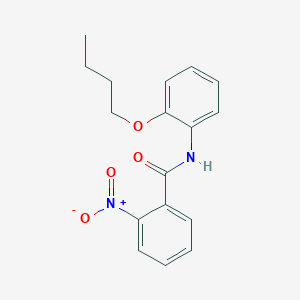
ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
説明
Ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C18H23BrN2O5 and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.07903 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
Researchers have investigated the antiviral activities of pyrimidine derivatives, focusing on their synthesis and testing against a range of viruses. For instance, compounds synthesized from 2,4-diamino-6-hydroxypyrimidines, through specific substitution and alkylation processes, have shown notable inhibition against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthesis and Structural Analysis
The synthesis of novel pyrimidine derivatives and their structural analysis play a crucial role in understanding their chemical properties and potential applications. Studies have focused on creating new compounds, such as thiazolopyrimidines and thiazolodipyrimidines, through various synthetic routes, offering insights into their chemical behavior and potential applications in materials science (Sherif et al., 1993). Additionally, X-ray diffraction (XRD) analysis has been employed to determine the crystal structures of related compounds, providing a detailed understanding of their molecular conformations (Kurbanova et al., 2009).
Antioxidant and Radioprotective Activities
Some studies have explored the antioxidant and radioprotective properties of pyrimidine derivatives. For example, a novel pyrimidine compound was synthesized and evaluated for its in vitro antioxidant activity and in vivo radioprotection properties, showing potential for medical applications in mitigating oxidative stress and radiation-induced damage (Mohan et al., 2014).
Thermodynamic Properties
The thermodynamic properties of pyrimidine esters, including combustion energies, enthalpies of formation, and derivative analysis, have been studied to understand their energetic characteristics and potential applications in various industrial processes (Klachko et al., 2020).
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties, with some compounds exhibiting moderate to good activity against bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Youssef & Amin, 2012).
特性
IUPAC Name |
ethyl 4-(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O5/c1-6-25-17(22)15-10(4)20-18(23)21-16(15)11-7-13(24-5)14(8-12(11)19)26-9(2)3/h7-9,16H,6H2,1-5H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOGKSGWJXPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2Br)OC(C)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4051656.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4051660.png)

![5-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4051676.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4051683.png)
![ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4051690.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)sulfonyl]benzonitrile](/img/structure/B4051701.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4051707.png)
![(1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B4051731.png)
![4-[(6-ETHOXY-3-PYRIDAZINYL)OXY]-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE](/img/structure/B4051738.png)

![METHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE](/img/structure/B4051743.png)
![N,2-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4051752.png)
![[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate](/img/structure/B4051753.png)
